3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c1-10(21-14-8-6-13(18)7-9-14)16-19-15(20-22-16)11-2-4-12(17)5-3-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXMNYLNDCGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, demonstrating the potential of this compound as an antimicrobial agent .
- Anticancer Properties: The compound's structure suggests potential activity against cancer cells. In vitro studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma .
Materials Science
The compound is also explored for its applications in materials science:
- Organic Semiconductors: Oxadiazole derivatives are known for their electron transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Chemical Sensors: The unique electronic properties of oxadiazoles allow for their use in developing chemical sensors that can detect various analytes.
Biological Research
In biological studies, the compound has been evaluated for its interactions with biological macromolecules:
- Biochemical Probes: The ability of this compound to interact with proteins and nucleic acids positions it as a potential biochemical probe for studying cellular processes .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of 1,3,4-oxadiazole derivatives and tested their antimicrobial efficacy against various bacterial strains. Compounds with similar structures to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
Case Study 2: Anticancer Activity
Research involving derivatives of oxadiazoles demonstrated cytotoxic effects against glioblastoma cell lines. The study utilized colony formation assays to confirm that certain derivatives induced significant DNA damage leading to cell apoptosis .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound can also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Research Findings and SAR Insights
- Position 3 : Para-substituted aromatic rings (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl) are critical for target engagement. Halogens enhance binding via hydrophobic and electronic effects .
- Position 5: Flexible chains (e.g., phenoxyethyl, cyclic amines) improve solubility and selectivity. Bulky substituents like 1-(4-fluorophenoxy)ethyl may reduce off-target interactions compared to reactive groups (e.g., chloromethyl) .
- Core Heterocycle : 1,2,4-Oxadiazole offers superior metabolic stability over 1,3,4-oxadiazole, making it preferable for drug development .
Biological Activity
3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features an oxadiazole ring substituted with a chlorophenyl and a fluorophenoxyethyl group. The structural formula is represented as follows:
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 306.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may inhibit enzyme activities or modulate receptor functions, affecting cellular processes such as DNA replication and protein synthesis.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of oxadiazoles possess antibacterial and antifungal activities against various pathogens.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several oxadiazole derivatives, including our compound of interest, the following results were observed:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 µg/mL to 128 µg/mL for different derivatives.
This suggests that this compound may have comparable efficacy to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives of oxadiazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
In vitro studies revealed that the compound induced apoptosis in cancer cells by upregulating p53 expression and activating caspase pathways .
Additional Biological Activities
Beyond antimicrobial and anticancer effects, the compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Some oxadiazole derivatives demonstrated anti-inflammatory properties in animal models.
- Analgesic Properties : Research indicated potential pain-relieving effects through modulation of pain signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
